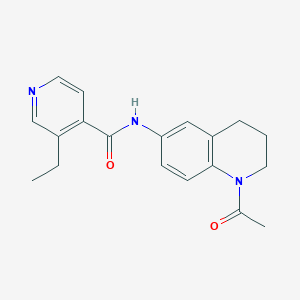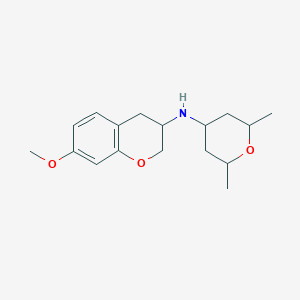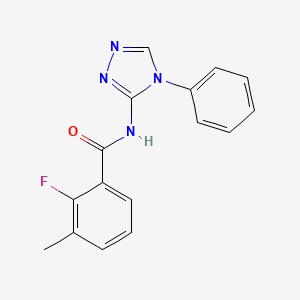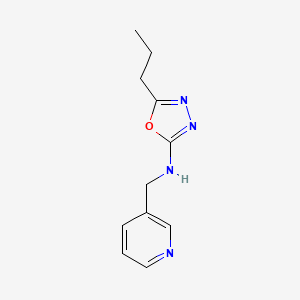
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.
Wirkmechanismus
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate binds irreversibly to GABA-AT, leading to the inhibition of the enzyme and subsequent accumulation of GABA in the brain. This results in increased inhibitory neurotransmission, which can have various therapeutic effects depending on the specific disorder being treated.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can have various effects on neuronal activity and behavior, depending on the specific disorder being treated. For example, in epilepsy, increased inhibitory neurotransmission can help prevent seizures, while in addiction, it can help reduce drug craving and relapse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate is its high selectivity for GABA-AT, which minimizes off-target effects. It also has a long half-life, allowing for sustained inhibition of GABA-AT. However, its irreversible binding to the enzyme can make it difficult to reverse its effects if necessary. Additionally, its potency and selectivity can make it challenging to study in vivo, as high doses may be required to achieve therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate. One area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective GABA-AT inhibitors, which may have improved therapeutic efficacy and fewer side effects. Finally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.
Synthesemethoden
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate can be synthesized through a multi-step process starting with commercially available reagents. The synthesis involves the formation of a cyclopropyl alkyne intermediate, which is then coupled with a fluoropyridine carboxylate to form this compound. The final product is purified through column chromatography and characterized through various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have demonstrated its efficacy in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also been conducted to evaluate its safety and efficacy in humans, particularly in the treatment of cocaine addiction and epilepsy.
Eigenschaften
IUPAC Name |
1-cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-11(8-3-4-8)16-12(15)9-5-10(13)7-14-6-9/h1,5-8,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACOYKYPPQOOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)OC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)
![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)
![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)

![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)


![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)
![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)

![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)